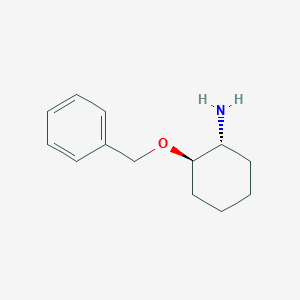

(1R,2R)-2-(Benzyloxy)cyclohexanamine

Descripción

The exact mass of the compound (1R,2R)-2-(Benzyloxy)cyclohexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2R)-2-(Benzyloxy)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(Benzyloxy)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474517 | |

| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-06-8, 98454-43-4 | |

| Record name | (1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98454-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(1R,2R)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral diamine derivative that has emerged as a valuable building block in asymmetric synthesis and a key intermediate in the development of novel pharmaceuticals. Its rigid cyclohexyl backbone and the presence of a benzyloxy group provide a unique stereochemical environment, making it an effective chiral auxiliary for controlling the stereochemistry of chemical reactions. This in-depth technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development.

Physicochemical Properties

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a solid at room temperature with a molecular weight of 205.30 g/mol and the chemical formula C₁₃H₁₉NO. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 216394-06-8 |

| Appearance | Solid |

| Optical Purity | Enantiomeric excess: ≥98% (HPLC) |

| Storage Temperature | 2-8°C |

Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine

A common synthetic route to (1R,2R)-2-(Benzyloxy)cyclohexanamine involves the benzylation of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. This method typically involves protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amine.[1]

Experimental Protocol: Synthesis from (1R,2R)-2-aminocyclohexanol

This protocol outlines a general procedure for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Step 1: Amino Group Protection

-

Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as dichloromethane.

-

Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-Boc protected amino alcohol.

Step 2: Benzylation of the Hydroxyl Group

-

Dissolve the N-Boc protected (1R,2R)-2-aminocyclohexanol in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.

-

After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the N-Boc protected (1R,2R)-2-(benzyloxy)cyclohexanamine.

Step 3: Deprotection of the Amino Group

-

Dissolve the N-Boc protected product in a suitable solvent like dichloromethane or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

-

Purify the crude product by column chromatography or distillation to obtain pure (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Synthesis Workflow

Caption: Synthetic pathway for (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Spectroscopic Characterization

The structure of (1R,2R)-2-(Benzyloxy)cyclohexanamine can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | - Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).- Methylene protons of the benzyl group (-OCH₂Ph): ~4.5 ppm (singlet, 2H).- Protons on the cyclohexyl ring: ~1.0-3.5 ppm (multiplets).- Amine protons (-NH₂): Broad singlet, chemical shift can vary. |

| ¹³C NMR | - Aromatic carbons of the benzyl group: ~127-138 ppm.- Methylene carbon of the benzyl group (-OCH₂Ph): ~70 ppm.- Carbons of the cyclohexyl ring: ~20-60 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine: ~3300-3400 cm⁻¹ (two bands).- C-H stretching of the aromatic and aliphatic groups: ~2850-3100 cm⁻¹.- C-O stretching of the ether: ~1050-1150 cm⁻¹.- C=C stretching of the aromatic ring: ~1450-1600 cm⁻¹. |

Applications in Asymmetric Synthesis

(1R,2R)-2-(Benzyloxy)cyclohexanamine serves as a versatile chiral auxiliary in various asymmetric reactions, including aldol additions and alkylations. The chiral scaffold effectively directs the approach of reagents, leading to high diastereoselectivity in the formation of new stereocenters.

Asymmetric Aldol Reaction

In a typical asymmetric aldol reaction, the chiral amine is first converted to a chiral N-acyl derivative. This derivative is then enolized, and the resulting chiral enolate reacts with an aldehyde to produce a diastereomerically enriched aldol adduct.

General Experimental Protocol for Asymmetric Aldol Reaction:

-

Acylation: React (1R,2R)-2-(Benzyloxy)cyclohexanamine with an acyl chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative.

-

Enolate Formation: Dissolve the N-acyl derivative in an anhydrous solvent (e.g., THF or CH₂Cl₂) and cool to a low temperature (e.g., -78°C). Add a suitable base (e.g., LDA or a Lewis acid like TiCl₄ with a tertiary amine) to generate the enolate.

-

Aldol Addition: Add the aldehyde to the enolate solution and stir at low temperature until the reaction is complete.

-

Work-up and Analysis: Quench the reaction and extract the product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

-

Auxiliary Cleavage: The chiral auxiliary can be removed under acidic or basic conditions to yield the chiral β-hydroxy acid or a related derivative.

Expected Performance in Asymmetric Aldol Reactions

| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >95:5 | ~85 |

| Isobutyraldehyde | >90:10 | ~80 |

| Data is illustrative and may vary based on specific reaction conditions. |

Mechanism of Stereocontrol in Asymmetric Aldol Reaction

Caption: Workflow of an asymmetric aldol reaction using a chiral auxiliary.

Applications in Drug Development

The chiral nature of (1R,2R)-2-(Benzyloxy)cyclohexanamine makes it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the field of antiviral drug development. Its stereochemistry can be transferred to the target molecule, which is crucial for the efficacy and safety of many drugs. For instance, derivatives of chiral aminocyclohexanols are key components in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. While specific, direct utilization in a marketed drug is not prominently documented in public literature, its structural motifs are present in various developmental candidates.

Safety and Handling

(1R,2R)-2-(Benzyloxy)cyclohexanamine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide provides a foundational understanding of (1R,2R)-2-(Benzyloxy)cyclohexanamine for its application in research and drug development. The detailed protocols and compiled data serve as a starting point for further investigation and utilization of this versatile chiral building block.

References

(1R,2R)-2-(Benzyloxy)cyclohexanamine: A Technical Overview

CAS Number: 216394-06-8

This technical guide provides an in-depth overview of (1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral amine widely utilized as a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Data

(1R,2R)-2-(Benzyloxy)cyclohexanamine, also known as (1R,2R)-trans-2-(Phenylmethoxy)cyclohexanamine, is a chiral compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 216394-06-8 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

Synthesis and Chemical Profile

While detailed, step-by-step synthetic protocols for (1R,2R)-2-(Benzyloxy)cyclohexanamine are not extensively documented in readily available scientific literature, a common synthetic strategy involves the benzylation of the hydroxyl group of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. The chirality is typically introduced early in the synthetic sequence, often through resolution of a racemic mixture or by using a chiral starting material.

A patent for the preparation of aminocyclohexyl ether compounds describes a reaction utilizing (1R,2R)-2-(Benzyloxy)cyclohexanamine as a starting material.[3] This highlights its role as a key intermediate in the synthesis of more complex molecules.

Applications in Research and Development

The primary application of (1R,2R)-2-(Benzyloxy)cyclohexanamine lies in its function as a chiral auxiliary and a chiral building block .

-

Asymmetric Synthesis: The inherent chirality of the molecule is exploited to induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of a target molecule. This is crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

-

Medicinal Chemistry: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. For instance, it is a valuable starting material for the preparation of β-amino alcohols, which are key structural motifs in various biologically active compounds, including antiviral and antibiotic agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the direct biological activity and the signaling pathways modulated by (1R,2R)-2-(Benzyloxy)cyclohexanamine itself. Its role is primarily that of an intermediate in the synthesis of other compounds.

However, the structural motifs present in this molecule are of interest in drug discovery. The benzyloxy group, for example, is a feature in some molecules that exhibit inhibitory activity against enzymes such as monoamine oxidases (MAO), which are involved in neurotransmitter metabolism. Furthermore, derivatives of similar cyclohexylamine structures have been investigated for a wide range of biological activities.

Given the absence of specific biological data for the title compound, a signaling pathway diagram cannot be accurately constructed at this time.

Experimental Protocols

Example Reaction: Acylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine

-

Reaction Description: This procedure describes the reaction of (1R,2R)-2-(Benzyloxy)cyclohexanamine with 2R-acetyl malic anhydride to form the corresponding amide.

-

Materials:

-

(1R,2R)-trans-2-(benzyloxy)cyclohexanamine (CAS 216394-06-8)

-

2R-acetyl malic anhydride

-

Anhydrous dichloromethane

-

-

Procedure:

-

To a solution of (1R,2R)-trans-2-(benzyloxy)cyclohexanamine (0.80 g, 3.90 mmol) in anhydrous dichloromethane (10 mL), 2R-acetyl malic anhydride (781 mg, 4.94 mmol) was added in small portions.

-

The reaction mixture was stirred at ambient temperature under an inert atmosphere.

-

The reaction progress was monitored by HPLC until the total consumption of the starting material was observed.

-

Upon completion, the volatile components were removed under vacuum to yield the product as a white solid.

-

-

Yield: 1.45 g (quantitative)[3]

Visualization of an Experimental Workflow

The following diagram illustrates the workflow for the acylation reaction described above.

Caption: Experimental workflow for the acylation reaction.

References

An In-depth Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereochemically defined amine and benzyloxy functionalities, makes it a valuable chiral building block and a precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and characterization, along with its current and potential applications in drug development.

Structure and Stereochemistry

(1R,2R)-2-(Benzyloxy)cyclohexanamine possesses a cyclohexane ring with two substituents, an amine group and a benzyloxy group, on adjacent carbons. The stereochemical descriptors (1R, 2R) define the absolute configuration at these two chiral centers. This results in a trans relationship between the amine and benzyloxy groups, which preferentially adopt a diequatorial conformation in the chair form of the cyclohexane ring to minimize steric hindrance.

The key structural features are:

The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the oxygen of the benzyloxy group), along with a lipophilic benzyl group, imparts a unique combination of physicochemical properties to the molecule.

Visualization of the Molecular Structure

Caption: 2D representation of (1R,2R)-2-(Benzyloxy)cyclohexanamine with stereochemistry.

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White to light yellow crystalline powder. |

| Optical Purity | ≥98% enantiomeric excess (as determined by HPLC for commercially available samples)[1] |

| ¹H NMR (Predicted) | Aromatic protons (phenyl group): δ 7.2-7.4 ppm (m, 5H). Benzylic protons (-O-CH₂-Ph): δ 4.5-4.7 ppm (m, 2H). Cyclohexyl protons (-CH-O and -CH-N): δ 2.5-3.5 ppm (m, 2H). Other cyclohexyl protons: δ 1.0-2.0 ppm (m, 8H). Amine protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O[3]. |

| ¹³C NMR (Predicted) | Aromatic carbons: δ 127-138 ppm. Carbon attached to oxygen (-CH-O): δ ~80 ppm. Benzylic carbon (-O-CH₂-Ph): δ ~70 ppm. Carbon attached to nitrogen (-CH-N): δ ~55 ppm. Other cyclohexyl carbons: δ 20-35 ppm. |

| IR Spectroscopy (Predicted) | N-H stretch (primary amine): Two bands around 3300-3500 cm⁻¹ (sharp, weak to medium)[3][4]. C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹. N-H bend (primary amine): 1590-1650 cm⁻¹[4]. C-O-C stretch (ether): 1070-1150 cm⁻¹ (strong). |

| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): m/z = 205. Base Peak: m/z = 91 (tropylium ion from the benzyl group)[5]. Other Fragments: Loss of the amino group, cleavage of the cyclohexane ring. |

Experimental Protocols

Enantioselective Synthesis

A plausible and efficient method for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine involves the resolution of a racemic mixture of trans-2-(benzyloxy)cyclohexanamine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the free amine.

Experimental Workflow for Synthesis and Resolution

Caption: A plausible synthetic workflow for (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Detailed Methodology:

-

Synthesis of racemic trans-2-(benzyloxy)cyclohexanamine:

-

Step 1: Ring opening of cyclohexene oxide. To a solution of cyclohexene oxide in benzyl alcohol, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by quenching with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Purify the resulting racemic 2-(benzyloxy)cyclohexanol by column chromatography.

-

Step 2: Activation of the hydroxyl group. Dissolve the racemic alcohol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the mesylate.

-

Step 3: Nucleophilic substitution with azide. Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete. Cool the reaction mixture, pour it into water, and extract the product with ether. Wash the organic layer with water and brine, dry, and concentrate to yield the azide.

-

Step 4: Reduction of the azide. Dissolve the azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed. Filter the catalyst through Celite and concentrate the filtrate to obtain racemic trans-2-(benzyloxy)cyclohexanamine.

-

-

Chiral Resolution:

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of a half-molar equivalent of L-(+)-tartaric acid in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will be enriched in one enantiomer.

-

Recrystallize the salt to enhance diastereomeric purity.

-

Liberate the free amine by treating the diastereomeric salt with an aqueous solution of a strong base (e.g., NaOH or K₂CO₃) and extract the enantiomerically pure amine with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.

-

For EI, the electron energy is typically set to 70 eV.

-

-

Enantiomeric Purity Determination:

-

Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC).

-

A typical setup would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

The two enantiomers should show different retention times, allowing for the determination of the enantiomeric excess.

-

Applications in Drug Development and Asymmetric Synthesis

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid stereodefined structure allows for the introduction of chirality and the controlled spatial arrangement of functional groups in a target molecule.

Chiral Auxiliary and Ligand in Asymmetric Catalysis

The closely related (1R,2R)-diaminocyclohexane is a well-established and highly successful chiral auxiliary and ligand in a wide range of asymmetric transformations. By analogy, (1R,2R)-2-(Benzyloxy)cyclohexanamine can serve similar roles. The primary amine can be readily derivatized to form chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The benzyloxy group can influence the steric and electronic properties of the resulting catalyst, potentially leading to high levels of enantioselectivity.

References

An In-depth Technical Guide on the Core Properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (1R,2R)-2-(Benzyloxy)cyclohexanamine. This chiral amine is a valuable building block in asymmetric synthesis, particularly serving as a chiral auxiliary to control stereochemical outcomes in the development of new chemical entities.

Core Chemical and Physical Properties

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine featuring a cyclohexane ring substituted with a benzyloxy group and an amino group in a specific stereochemical configuration.[1] This arrangement is crucial for its role in inducing stereoselectivity.

Table 1: Physicochemical Properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 216394-06-8 |

| Appearance | Solid |

| Boiling Point | 306.1 °C at 760 mmHg[2] |

| Density | 1.03 g/cm³[2] |

| Flash Point | 133.2 °C[2] |

| Solubility | Difficult to mix with water.[2] Generally soluble in polar organic solvents. |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of (1R,2R)-2-(Benzyloxy)cyclohexanamine. Below are key spectral data points.

Table 2: Spectroscopic Data for (1R,2R)-2-(Benzyloxy)cyclohexanamine

| Spectroscopic Technique | Key Features |

| ¹H NMR (Predicted) | - δ 7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. - δ 3.4-3.6 ppm: Doublet, methylene protons (CH₂) adjacent to the oxygen of the benzyloxy group. - δ 2.6-2.8 ppm: Multiplet, proton on the carbon bearing the amino group (CH-NH₂).[3] |

| ¹³C NMR | No experimental data found in the searched literature. |

| Infrared (IR) | - ~3350 cm⁻¹: N-H stretching vibration of the primary amine. - ~1100 cm⁻¹: C-O-C stretching vibration of the ether linkage.[3] |

| Mass Spectrometry | No experimental data found in the searched literature. |

Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine

The synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine typically proceeds from the chiral precursor (1R,2R)-(-)-2-aminocyclohexanol. The general synthetic strategy involves protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.[1]

Experimental Protocol: General Synthetic Route

A detailed, step-by-step experimental protocol for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine was not explicitly found in the reviewed literature. However, a general method is outlined in patent literature and involves the following key transformations:[1]

-

Amino Group Protection: The amino group of (1R,2R)-(-)-2-aminocyclohexanol is protected, for example, as a carbamate or an amide, to prevent its reaction in the subsequent benzylation step.

-

Benzylation of the Hydroxyl Group: The hydroxyl group is converted to a benzyloxy group. This is typically achieved by deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with benzyl bromide or a similar benzylating agent.

-

Amino Group Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, (1R,2R)-2-(Benzyloxy)cyclohexanamine.

Application in Asymmetric Synthesis: Chiral Auxiliary

A primary application of (1R,2R)-2-(Benzyloxy)cyclohexanamine is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Diastereoselective Alkylation of Carbonyl Compounds

(1R,2R)-2-(Benzyloxy)cyclohexanamine can be condensed with a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The stereochemistry of the cyclohexyl and benzyloxy groups directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-alkylated carboxylic acid derivative.

Experimental Protocol: Diastereoselective Alkylation (General Procedure)

A specific, detailed experimental protocol for the use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary in diastereoselective alkylation was not found in the reviewed literature. However, a general workflow can be described as follows:

-

Amide Formation: (1R,2R)-2-(Benzyloxy)cyclohexanamine is reacted with an acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding chiral amide.

-

Enolate Formation: The chiral amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral enolate.

-

Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction is allowed to proceed at low temperature and then warmed to room temperature.

-

Auxiliary Cleavage: The resulting diastereomerically enriched N-alkylated amide is hydrolyzed (typically under acidic or basic conditions) to release the chiral α-alkylated carboxylic acid and recover the chiral auxiliary.

Biological Activity

The biological activity of (1R,2R)-2-(Benzyloxy)cyclohexanamine itself has not been extensively studied. However, its structural motifs are present in various biologically active molecules. Preliminary studies on related compounds suggest that it could serve as a ligand for enzymes or receptors, potentially influencing metabolic or signal transduction pathways.[3] Its primary role in drug development is as a chiral building block for the synthesis of more complex, pharmacologically active compounds.[3]

Safety and Handling

(1R,2R)-2-(Benzyloxy)cyclohexanamine should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information for (1R,2R)-2-(Benzyloxy)cyclohexanamine

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

References

The Core Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceuticals where the biological activity of a molecule is often confined to a single enantiomer. Asymmetric synthesis, the selective creation of one stereoisomer, has become a foundational pillar of drug discovery and natural product synthesis. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.[2] This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of key chiral auxiliaries in organic synthesis. It is designed as a practical resource, offering quantitative data, detailed experimental protocols, and mechanistic illustrations to aid researchers in the strategic application of these powerful tools.

The fundamental concept of employing a chiral auxiliary is to convert a prochiral substrate into a chiral molecule that, upon reaction, forms diastereomers. These diastereomers possess distinct physical and chemical properties, which can allow for their separation. More effectively, the chiral auxiliary sterically or electronically biases the substrate, directing an incoming reagent to one face of the molecule, thereby leading to the preferential formation of one diastereomer. The entire process can be dissected into three critical stages:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary guides the stereochemical course of a reaction, such as an alkylation, aldol addition, or cycloaddition, to create a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule, ideally without racemization of the newly formed stereocenter.

A significant advantage of this methodology is the ability to recover and recycle the often-valuable chiral auxiliary, enhancing the overall efficiency and sustainability of the synthetic route.[5][6][7]

Key Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and have found widespread use in organic synthesis. This guide will focus on three of the most prominent and versatile examples: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine-based auxiliaries.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][8] They are typically synthesized from readily available and relatively inexpensive amino alcohols. The stereochemical outcome is dictated by the substituent at the C4 (and sometimes C5) position, which effectively shields one face of the derived enolate.[9]

Mechanism of Stereocontrol in Alkylation:

The acylated oxazolidinone is deprotonated with a strong base to form a rigid lithium enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent on the oxazolidinone ring, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.

Quantitative Data for Evans' Auxiliary in Asymmetric Alkylation

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Benzyl bromide | >99:1 | 94 | [10] |

| 2 | Allyl iodide | 98:2 | 92 | [3] |

| 3 | Methyl iodide | 93:7 | 85 | [10] |

| 4 | Isopropyl iodide | >99:1 | 89 | [10] |

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dry dichloromethane (CH₂Cl₂) at 0 °C is added propionyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-propionyl oxazolidinone.[3]

2. Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) dropwise. The mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by silica gel chromatography.[3]

3. Cleavage of the Chiral Auxiliary: The purified alkylated product (1.0 eq.) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH, 2.0 eq.) and a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq.) are added. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃. The mixture is acidified to pH ~2 with 1 M HCl and extracted with ethyl acetate. The organic layer containing the chiral carboxylic acid is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[2]

Oppolzer's Sultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor, a readily available natural product.[4] It is widely used in a variety of asymmetric transformations, including aldol reactions, alkylations, conjugate additions, and Diels-Alder reactions. The rigid bicyclic structure of the sultam provides excellent steric shielding, leading to high levels of stereocontrol.

Mechanism of Stereocontrol in Aldol Reactions:

In a typical Oppolzer sultam-directed aldol reaction, the N-acylsultam is treated with a Lewis acid and a base to form a chelated enolate. The camphor-derived framework creates a highly organized transition state, where one face of the enolate is effectively blocked. The incoming aldehyde then approaches from the less hindered face, resulting in the formation of one diastereomer in high excess.

Quantitative Data for Oppolzer's Sultam in Asymmetric Aldol Reactions

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Benzaldehyde | TiCl₄ | >95:5 | 85 | [4] |

| 2 | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 | [11] |

| 3 | Acetaldehyde | Et₂AlCl | >98:2 | 90 | [12] |

Experimental Protocol: Asymmetric Aldol Reaction using Oppolzer's Sultam

1. Preparation of the N-Acyl Sultam: To a solution of (+)-camphorsultam (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 30 minutes, and then propionyl chloride (1.1 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the N-propionyl sultam, which can be purified by recrystallization.

2. Diastereoselective Aldol Reaction: To a solution of the N-propionyl sultam (1.0 eq.) in dry CH₂Cl₂ at -78 °C under an argon atmosphere is added TiCl₄ (1.1 eq.). The mixture is stirred for 10 minutes, followed by the addition of a tertiary amine base such as triethylamine (1.2 eq.). After stirring for 30 minutes, benzaldehyde (1.2 eq.) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.[13]

3. Cleavage of the Chiral Auxiliary: The purified aldol adduct is dissolved in a mixture of dioxane and water, and sulfuric acid is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The aqueous layer, containing the protonated sultam, is basified and extracted with an organic solvent to recover the chiral auxiliary.[14]

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, serves as a practical chiral auxiliary for the asymmetric alkylation of enolates, a methodology extensively developed by Andrew G. Myers.[15][16] Both enantiomers of pseudoephedrine are commercially available, providing access to both enantiomers of the desired product.[17] The amides derived from pseudoephedrine are often crystalline, which facilitates purification.[18]

Mechanism of Stereocontrol in Alkylation:

The N-acyl pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride. The lithium enolate forms a rigid chelated structure where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This conformation, along with the steric hindrance from the methyl and phenyl groups of the auxiliary, directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.[19][20]

Quantitative Data for Pseudoephedrine Auxiliary in Asymmetric Alkylation

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Benzyl bromide | >98:2 | 95 | [16] |

| 2 | Ethyl iodide | >98:2 | 92 | [16] |

| 3 | Isopropyl iodide | 97:3 | 88 | [21] |

| 4 | n-Butyl bromide | >98:2 | 94 | [21] |

Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Auxiliary

1. Preparation of the Pseudoephedrine Amide: To a solution of (+)-pseudoephedrine (1.0 eq.) in dry toluene is added propionic anhydride (1.2 eq.). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product can be purified by recrystallization to yield the N-propionyl-(+)-pseudoephedrine amide.[17]

2. Diastereoselective Alkylation: A suspension of anhydrous lithium chloride (6.0 eq.) in anhydrous THF is cooled to -78 °C. To this suspension is added a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq.) in anhydrous THF. Lithium diisopropylamide (LDA) solution (2.2 eq.) is then added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation. The alkyl halide (e.g., benzyl bromide, 1.5 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to 0 °C and stirred for an additional 2-4 hours. The reaction is quenched by adding a saturated ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.[17]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of tert-butyl alcohol and water. Tetrabutylammonium hydroxide is added, and the mixture is heated to 95 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove the recovered pseudoephedrine auxiliary. The aqueous layer is acidified to a low pH with concentrated hydrochloric acid and extracted with diethyl ether to obtain the enantiomerically enriched carboxylic acid.[18]

Conclusion

Chiral auxiliaries continue to be indispensable tools in the field of asymmetric synthesis.[1] Their reliability, predictability, and the high levels of stereocontrol they afford make them a valuable strategy for the synthesis of enantiomerically pure compounds, particularly in the early stages of drug development and the total synthesis of complex natural products. The choice of a specific auxiliary depends on the desired transformation, the nature of the substrate, and the economic considerations of the synthetic route. This guide has provided an in-depth overview of the core principles, quantitative data, and detailed experimental protocols for some of the most widely used chiral auxiliaries, with the aim of equipping researchers with the knowledge to effectively implement these powerful synthetic tools.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. york.ac.uk [york.ac.uk]

- 11. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 12. (PDF) Diastereo-Face Selectivity in the Aldol Reaction of [research.amanote.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synarchive.com [synarchive.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of (1R,2R)-2-(Benzyloxy)cyclohexanamine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-(Benzyloxy)cyclohexanamine , a C1-symmetric chiral diamine derivative, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemically defined benzyloxy and amino groups create a unique chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the synthesis, applications, and methodologies associated with this key chiral auxiliary and ligand precursor, offering valuable insights for researchers in organic synthesis and drug development.

Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine

The enantiomerically pure (1R,2R)-2-(Benzyloxy)cyclohexanamine can be synthesized through a multi-step process. A common approach involves the resolution of a racemic mixture of trans-2-aminocyclohexanol, followed by protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.

A patented method outlines a synthetic route that includes the following key transformations:

-

Amino Protection: (1R,2R)-(-)-2-aminocyclohexanol is treated with a suitable protecting group to mask the reactivity of the amino functionality.

-

Benzylation: The hydroxyl group on the cyclohexane ring is then subjected to a phenylmethoxylation reaction to introduce the benzyl ether.

-

Deprotection: Finally, the protecting group on the amine is removed under alkaline conditions to yield the desired (1R,2R)-(-)-2-benzyloxy cyclohexylamine.

This process is designed to be efficient and suitable for larger-scale production without the need for extreme temperatures or pressures.

Core Applications in Asymmetric Synthesis

(1R,2R)-2-(Benzyloxy)cyclohexanamine and its derivatives are primarily utilized in two main capacities: as a chiral auxiliary to control the stereochemical outcome of reactions on a substrate to which it is temporarily attached, and as a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.

As a Chiral Auxiliary

The general workflow for utilizing a chiral auxiliary like (1R,2R)-2-(Benzyloxy)cyclohexanamine involves three key stages: attachment to a prochiral substrate, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

One of the prominent applications of chiral amines is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of Schiff bases. While specific data for (1R,2R)-2-(Benzyloxy)cyclohexanamine is not abundant in publicly available literature, the principle can be illustrated with analogous systems. In this methodology, the chiral amine is condensed with a glycine or alanine derivative to form a chiral Schiff base, often coordinated to a metal center like Ni(II). The chiral environment created by the auxiliary directs the approach of an alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis cleaves the Schiff base and removes the auxiliary, yielding the desired α-amino acid in high enantiomeric purity.

Table 1: Illustrative Data for Asymmetric Alkylation of Ni(II)-Complexed Glycine Schiff Base using a Chiral Auxiliary *

| Alkylating Agent | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Amino Acid | Yield (%) |

| Benzyl bromide | >95% | >95% | 75-85 |

| Allyl bromide | >95% | >95% | 70-80 |

| Ethyl iodide | >90% | >90% | 65-75 |

*Data is representative of typical results achieved with well-established chiral auxiliaries in this reaction class and serves as a predictive framework.

Experimental Protocol: General Procedure for Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

-

Formation of the Schiff Base Complex: To a solution of the chiral auxiliary, (1R,2R)-2-(Benzyloxy)cyclohexanamine (1.0 eq.), and glycine methyl ester hydrochloride (1.0 eq.) in methanol, is added a solution of nickel(II) nitrate hexahydrate (0.5 eq.) in methanol. The mixture is stirred at room temperature, followed by the addition of a base (e.g., sodium methoxide) to facilitate the formation of the Ni(II) complex of the Schiff base. The complex is then isolated by filtration or extraction.

-

Alkylation: The dried Ni(II) complex is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile). A base (e.g., powdered KOH or DBU) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C). The alkylating agent (1.1 eq.) is added dropwise, and the reaction is stirred until completion (monitored by TLC).

-

Hydrolysis and Auxiliary Recovery: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then treated with aqueous acid (e.g., 2N HCl) to hydrolyze the Schiff base and the ester. The aqueous layer is separated, and the chiral auxiliary can be recovered from the organic layer. The desired amino acid is isolated from the aqueous layer, typically after neutralization and purification by ion-exchange chromatography.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

Derivatives of (1R,2R)-2-(Benzyloxy)cyclohexanamine can be readily transformed into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The amino group provides a convenient handle for the introduction of phosphine, sulfoxide, or other coordinating moieties, leading to bidentate or polydentate ligands. These ligands can then be complexed with metals such as rhodium, iridium, ruthenium, or palladium to generate highly effective asymmetric catalysts.

Caption: Ligand synthesis and asymmetric catalysis workflow.

Chiral phosphine ligands derived from diamines are highly effective in the asymmetric hydrogenation of prochiral olefins and ketones. While specific examples utilizing ligands derived directly from (1R,2R)-2-(Benzyloxy)cyclohexanamine are not widely reported, the closely related (1R,2R)-diaminocyclohexane has been extensively used to prepare ligands for this transformation. These reactions typically proceed with high enantioselectivity and under mild conditions.

Table 2: Illustrative Data for Asymmetric Hydrogenation of Ketones using a Rh-Diamine-derived Diphosphine Catalyst *

| Substrate | Enantiomeric Excess (e.e.) | Conversion (%) |

| Acetophenone | >98% | >99% |

| 1-Tetralone | >97% | >99% |

| Methyl acetoacetate | >99% | >99% |

*Data is representative of results obtained with state-of-the-art catalysts based on the diaminocyclohexane scaffold.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Hydrogenation: The substrate (1.0 eq.) is added to the catalyst solution. The flask is then connected to a hydrogen line, purged several times with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction is stirred vigorously at a constant temperature until the uptake of hydrogen ceases or TLC/GC analysis indicates complete conversion.

-

Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

(1R,2R)-2-(Benzyloxy)cyclohexanamine stands as a chiral building block with significant potential in asymmetric synthesis. Its rigid stereodefined structure makes it an excellent candidate for the development of novel chiral auxiliaries and ligands. While the direct application of this specific molecule is not as extensively documented as some of its analogues, the principles and methodologies established with related compounds provide a clear roadmap for its effective utilization. For researchers and professionals in drug development and fine chemical synthesis, (1R,2R)-2-(Benzyloxy)cyclohexanamine offers a valuable tool for the stereocontrolled construction of complex chiral molecules. Further exploration of its utility in a broader range of asymmetric transformations is a promising avenue for future research.

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (1R,2R)-2-(Benzyloxy)cyclohexanamine, focusing on the starting materials and key transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the practical application of these synthetic methods.

Synthetic Strategies

Two primary strategies have emerged for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine, each with distinct starting materials and synthetic considerations.

-

Route 1: Chiral Resolution of a Racemic Precursor This approach commences with a racemic mixture of a suitable cyclohexyl precursor, followed by a chiral resolution step to isolate the desired enantiomer. A common starting material for this route is trans-2-aminocyclohexanol.

-

Route 2: Asymmetric Synthesis from an Achiral Starting Material This strategy employs an asymmetric reaction to introduce the desired stereochemistry from an achiral starting material, such as cyclohexene oxide. This route can be more atom-economical as it avoids the discard of an unwanted enantiomer.

Route 1: Synthesis via Chiral Resolution of trans-2-Aminocyclohexanol

This synthetic pathway begins with the readily available and inexpensive racemic trans-2-aminocyclohexanol. The key step in this route is the efficient resolution of a derivatized intermediate to obtain the desired (1R,2R)-stereochemistry.

Experimental Workflow: Route 1

Caption: Synthetic workflow for Route 1.

Quantitative Data Summary for Route 1

| Step | Reaction | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | N-Benzylation | Benzyl chloride, NaHCO₃, H₂O/THF | ~90 | N/A | [1][2] |

| 2 | Chiral Resolution | (R)-Mandelic Acid, Ethyl Acetate | ~74 (of the salt) | >99 | [1] |

| 3 | O-Benzylation | Benzyl bromide, NaH, DMF | High | >99 | [2] |

| 4 | Deprotection | H₂, Pd/C | ~95 | >99 | [1] |

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of rac-trans-N-Benzyl-2-aminocyclohexanol

-

To a solution of racemic trans-2-aminocyclohexanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.5 eq) is added.

-

The mixture is stirred vigorously, and benzyl chloride (1.2 eq) is added dropwise at room temperature.

-

The reaction is stirred for 24 hours.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Chiral Resolution of rac-trans-N-Benzyl-2-aminocyclohexanol

-

rac-trans-N-Benzyl-2-aminocyclohexanol (1.0 eq) is dissolved in ethyl acetate.

-

A solution of (R)-(-)-mandelic acid (0.5 eq) in ethyl acetate is added slowly to the solution of the racemic amine.

-

The mixture is stirred at room temperature, leading to the precipitation of the diastereomeric salt.

-

The solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield the (1R,2R)-amine-(R)-mandelate salt.

-

To obtain the free amine, the salt is treated with an aqueous solution of sodium hydroxide, and the liberated amine is extracted with diethyl ether. The organic extracts are dried and concentrated to give enantiomerically pure (1R,2R)-N-Benzyl-2-aminocyclohexanol.[1]

Step 3: N-Acetylation of (1R,2R)-N-Benzyl-2-aminocyclohexanol

-

(1R,2R)-N-Benzyl-2-aminocyclohexanol (1.0 eq) is dissolved in dichloromethane.

-

Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C.

-

Acetic anhydride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acetylated product.

Step 4: O-Benzylation of (1R,2R)-N-Acetyl-N-benzyl-2-aminocyclohexanol

-

To a solution of (1R,2R)-N-Acetyl-N-benzyl-2-aminocyclohexanol (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

-

The mixture is stirred for 30 minutes at 0 °C, and then benzyl bromide (1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched with ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Step 5: Deprotection to Yield (1R,2R)-2-(Benzyloxy)cyclohexanamine

-

The N-acetylated and O-benzylated intermediate is first deacetylated under acidic or basic conditions. For acidic hydrolysis, the compound is refluxed in aqueous HCl.[3] For basic hydrolysis, it is treated with a strong base like NaOH in an alcoholic solvent.

-

The resulting (1R,2R)-N-Benzyl-2-(benzyloxy)cyclohexanamine is then subjected to hydrogenolysis to remove the N-benzyl group. The compound is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the final product, (1R,2R)-2-(Benzyloxy)cyclohexanamine.[1]

Route 2: Asymmetric Synthesis from Cyclohexene Oxide

This approach offers an enantioselective synthesis, thus avoiding a resolution step. Cyclohexene oxide is a key achiral starting material that can be transformed into the desired product through stereocontrolled reactions.

Experimental Workflow: Route 2

Caption: Synthetic workflow for Route 2.

Quantitative Data Summary for Route 2

| Step | Reaction | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Enantioselective Azidolysis | TMSN₃, Chiral Cr(III) Salen catalyst | up to 98 | up to 97 | [4] |

| 2 | Azide Reduction | H₂, Pd/C or LiAlH₄ | High | >99 | [4] |

| 3 | O-Benzylation | Benzyl bromide, NaH, DMF | High | >99 | [2] |

Detailed Experimental Protocols for Route 2

Step 1: Enantioselective Synthesis of (1R,2R)-2-Azidocyclohexanol

-

A chiral chromium(III) Salen complex is used as the catalyst for the enantioselective ring-opening of cyclohexene oxide.

-

To a solution of the chiral catalyst in an appropriate solvent (e.g., diethyl ether) at 0 °C, cyclohexene oxide (1.0 eq) is added.

-

Trimethylsilyl azide (TMSN₃, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 24-48 hours.

-

The reaction is quenched with a fluoride source (e.g., TBAF) to cleave the silyl ether intermediate.

-

After workup and purification by column chromatography, (1R,2R)-2-azidocyclohexanol is obtained in high yield and enantioselectivity.[4]

Step 2: Reduction of (1R,2R)-2-Azidocyclohexanol to (1R,2R)-2-Aminocyclohexanol

-

(1R,2R)-2-Azidocyclohexanol (1.0 eq) is dissolved in methanol or ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine (monitored by IR spectroscopy or TLC).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield (1R,2R)-2-aminocyclohexanol.

-

Alternatively, lithium aluminum hydride (LiAlH₄) in THF can be used for the reduction.

Step 3: O-Benzylation of (1R,2R)-2-Aminocyclohexanol

-

This step requires protection of the more nucleophilic amino group before benzylation of the hydroxyl group. The amino group can be protected, for example, as a carbamate (e.g., Boc or Cbz).

-

The N-protected (1R,2R)-2-aminocyclohexanol (1.0 eq) is dissolved in anhydrous DMF.

-

Sodium hydride (1.2 eq) is added at 0 °C, followed by benzyl bromide (1.2 eq).

-

The reaction is stirred overnight at room temperature.

-

After aqueous workup and extraction, the O-benzylated product is obtained.

-

The protecting group is then removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the final product.

Conclusion

The synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine can be effectively achieved through two primary routes. The chiral resolution pathway, starting from racemic trans-2-aminocyclohexanol, is a well-established method that relies on the efficient separation of diastereomeric salts. The asymmetric synthesis route, commencing with cyclohexene oxide, offers a more modern and atom-economical approach by establishing the desired stereochemistry early in the synthesis through a catalytic enantioselective reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis of this valuable chiral building block for a range of applications in research and development.

References

Unraveling the Enigma: (1R,2R)-2-(Benzyloxy)cyclohexanamine – A Technical Overview of a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine whose primary significance in the scientific literature lies in its role as a versatile intermediate in asymmetric synthesis. While preliminary assessments suggest potential for direct biological activity, detailed studies elucidating a specific mechanism of action are not extensively available in the public domain. This technical guide consolidates the current understanding of this compound, focusing on its chemical properties, established applications in synthesis, and speculative biological roles based on structurally related molecules. The absence of comprehensive pharmacological data underscores a critical knowledge gap and an opportunity for future investigation.

Introduction

The quest for stereochemically pure pharmaceuticals has positioned chiral amines as indispensable tools in drug discovery and development. (1R,2R)-2-(Benzyloxy)cyclohexanamine, a molecule characterized by a cyclohexane backbone with a benzyloxy and an amine group in a specific trans-configuration, is a prime example of such a building block. Its rigid cyclic structure and defined stereocenters make it an attractive starting material for the synthesis of complex, biologically active molecules. While its direct pharmacological effects are not well-documented, its utility in constructing molecules with known mechanisms of action is a key area of its application.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine is presented in Table 1. These properties are crucial for its handling, reaction optimization, and potential formulation as a pharmaceutical intermediate.

| Property | Value | Reference |

| CAS Number | 216394-06-8 | [1][2] |

| Molecular Formula | C13H19NO | [1][2] |

| Molecular Weight | 205.30 g/mol | [1][2] |

| Form | Solid | |

| Storage Temperature | 2-8°C | |

| Synonyms | (1R,2R)-(-)-2-Benzyloxycyclohexylamine, (1R,2R)-trans-2-Benzyloxycyclohexylamine | [1][2] |

Role in Asymmetric Synthesis: A Workflow Perspective

The principal application of (1R,2R)-2-(Benzyloxy)cyclohexanamine is as a chiral precursor. The amine and benzyloxy groups provide reactive handles for a variety of chemical transformations, while the cyclohexane scaffold imparts a specific three-dimensional structure. A generalized workflow for its use in the synthesis of a hypothetical bioactive compound is depicted below.

Potential Mechanism of Action: Avenues for Future Research

Direct and detailed studies on the mechanism of action of (1R,2R)-2-(Benzyloxy)cyclohexanamine are scarce. However, the broader class of dibenzylamines has been noted for its neuropharmacological potential[3]. This suggests that (1R,2R)-2-(Benzyloxy)cyclohexanamine could theoretically interact with targets within the central nervous system.

Furthermore, structurally related compounds, such as 2-(benzyloxy)arylureas, have been investigated as potential inhibitors of Cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), although they were found to be weak inhibitors[4]. This line of inquiry, however, points to mitochondria as a potential, albeit speculative, target for compounds containing the benzyloxy moiety.

The following diagram illustrates a hypothetical interaction that could be investigated in future research.

Experimental Protocols: A Call for Future Studies

Due to the lack of published research on the specific biological activity of (1R,2R)-2-(Benzyloxy)cyclohexanamine, detailed experimental protocols for assays such as receptor binding, enzyme inhibition, or cell-based functional screens are not available. Future research endeavors should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational screening to identify potential protein targets.

-

In Vitro Assays: Developing and validating binding and functional assays for any identified targets to determine affinity (Kd, Ki) and efficacy (EC50, IC50).

-

Cell-Based Assays: Assessing the effect of the compound on cellular pathways and functions in relevant cell models.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its physiological effects.

Conclusion and Future Directions

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a well-established chiral intermediate with significant value in synthetic organic chemistry. Its contribution to the development of complex, stereochemically defined molecules is clear. However, its own biological activity and mechanism of action remain an open question. The information available on structurally related compounds provides a starting point for future investigations into its potential as a pharmacologically active agent. The scientific community is encouraged to explore the biological properties of this and similar chiral amines to unlock their full therapeutic potential. This document serves as a summary of the current, limited knowledge and a call to action for further research in this promising area.

References

(1R,2R)-2-(Benzyloxy)cyclohexanamine IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereochemically defined amine and benzyloxy functionalities, makes it a valuable chiral building block and a precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role as a chiral auxiliary and as a scaffold for the development of enzyme inhibitors.

IUPAC Nomenclature and Synonyms

The correct IUPAC name for the compound is (1R,2R)-2-(phenylmethoxy)cyclohexan-1-amine . The term "benzyloxy" is a common and accepted trivial name for the phenylmethoxy group. Due to the trans relationship between the amine and benzyloxy groups on the cyclohexane ring, it is also frequently referred to as (1R,2R)-trans-2-(Benzyloxy)cyclohexanamine .

A comprehensive list of synonyms is provided in Table 1 for easy reference and to aid in literature and database searches.[1]

| Table 1: Synonyms for (1R,2R)-2-(Benzyloxy)cyclohexanamine |

| (1R,2R)-(-)-2-Benzyloxycyclohexylamine |

| (1R,2R)-2-benzyloxycyclohexylamine |

| (1R,2R)-2-(benzyloxy)cyclohexan-1-amine |

| trans-2-(benzyloxy)cyclohexanamine |

| (1R,2R)-trans-2-Benzyloxy-cyclohexylamine |

| (1R)-trans-2-(Phenylmethoxy)cyclohexanamine |

| (1R,2R)-1-Amino-2-benzyloxycyclohexane |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R,2R)-2-(Benzyloxy)cyclohexanamine is presented in Table 2. This data is essential for its identification, characterization, and use in synthetic applications.

| Table 2: Physicochemical and Spectroscopic Properties | |

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO[2][3] |

| Molecular Weight | 205.30 g/mol [2][3] |

| CAS Number | 216394-06-8[2][3] |

| Appearance | Solid[2] |

| Optical Purity | ≥98% enantiomeric excess (HPLC)[2] |

| Storage Temperature | 2-8°C[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H), 4.62 (d, J=11.6 Hz, 1H, OCH₂Ph), 4.39 (d, J=11.6 Hz, 1H, OCH₂Ph), 3.25-3.15 (m, 1H, CH-O), 2.70-2.60 (m, 1H, CH-N), 2.10-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.35-1.10 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 138.9, 128.4, 127.6, 127.5, 83.2, 70.9, 56.4, 32.9, 31.0, 24.9, 24.4 |

| Mass Spectrum (ESI) | m/z 206.15 [M+H]⁺ |

Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine